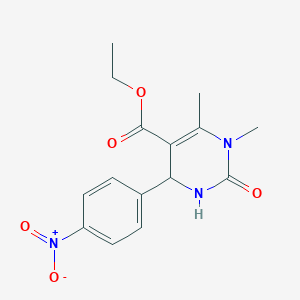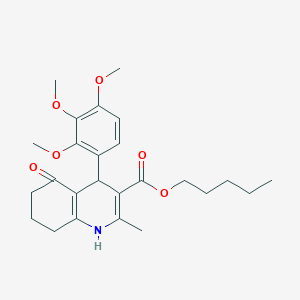
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PTMQ and is synthesized using a specific method that involves the reaction of 2-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylic acid with pentyl chloroformate.
作用機序
The exact mechanism of action of PTMQ is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. PTMQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
PTMQ has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. Studies have also demonstrated its ability to modulate the immune response and regulate the expression of genes involved in cell growth and differentiation.
実験室実験の利点と制限
One of the main advantages of PTMQ is its ease of synthesis and purification, which makes it a valuable tool for laboratory experiments. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on PTMQ, including:
1. Further investigation of its antitumor activity and mechanism of action, with the aim of developing new cancer therapies.
2. Development of new fluorescent probes based on PTMQ for detecting metal ions in biological systems.
3. Optimization of the synthesis method to improve the yield and purity of PTMQ.
4. Investigation of the potential use of PTMQ as a scaffold for the synthesis of new compounds with biological activity.
In conclusion, PTMQ is a promising compound with a range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in drug discovery, materials science, and other areas of research.
合成法
The synthesis of PTMQ involves the reaction of 2-methyl-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydroquinoline-3-carboxylic acid with pentyl chloroformate. The reaction is carried out in the presence of a base and a solvent, and the resulting product is purified using column chromatography. This method has been optimized to obtain a high yield of PTMQ with good purity.
科学的研究の応用
PTMQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, PTMQ has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. PTMQ has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
特性
CAS番号 |
5476-20-0 |
|---|---|
製品名 |
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
分子式 |
C25H33NO6 |
分子量 |
443.5 g/mol |
IUPAC名 |
pentyl 2-methyl-5-oxo-4-(2,3,4-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H33NO6/c1-6-7-8-14-32-25(28)20-15(2)26-17-10-9-11-18(27)22(17)21(20)16-12-13-19(29-3)24(31-5)23(16)30-4/h12-13,21,26H,6-11,14H2,1-5H3 |
InChIキー |
QQVYUFCEZKUJJJ-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CCC2)C |
正規SMILES |
CCCCCOC(=O)C1=C(NC2=C(C1C3=C(C(=C(C=C3)OC)OC)OC)C(=O)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



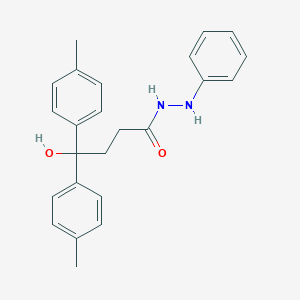
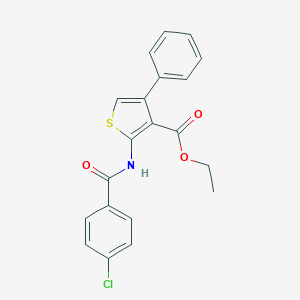

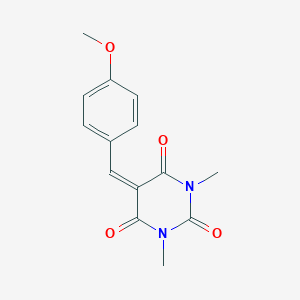
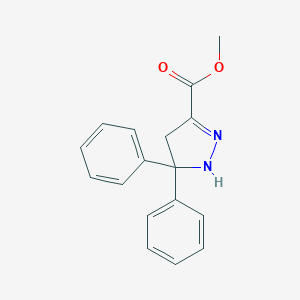
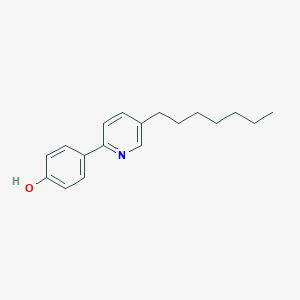

![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)
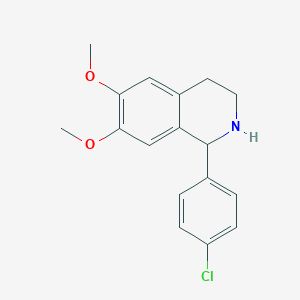
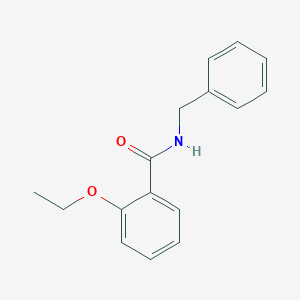
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
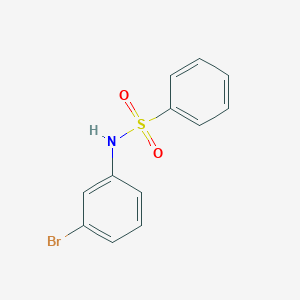
![6-Methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B187503.png)
